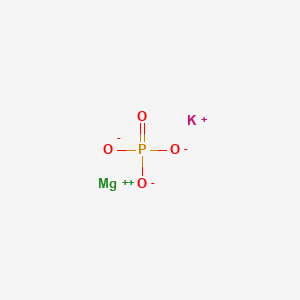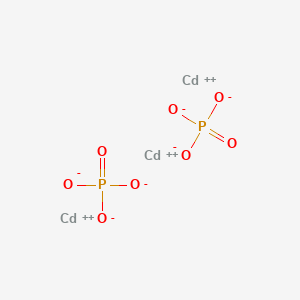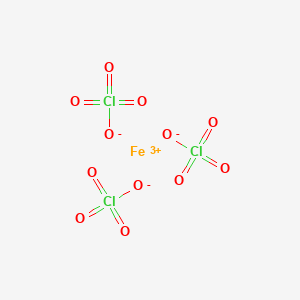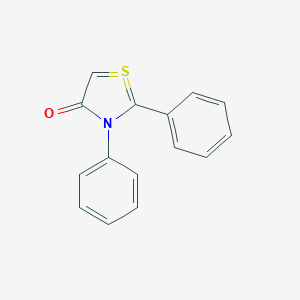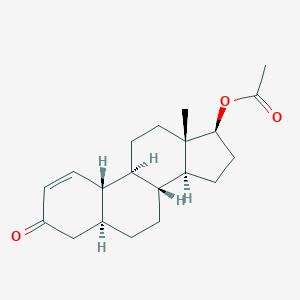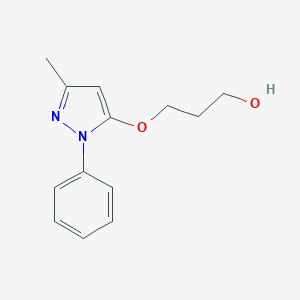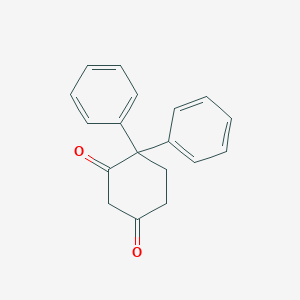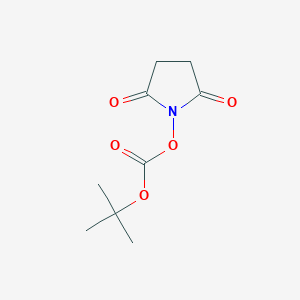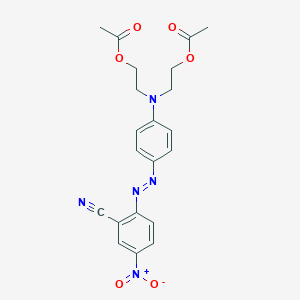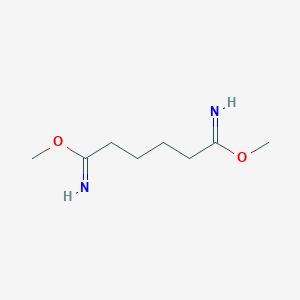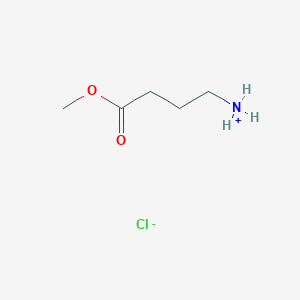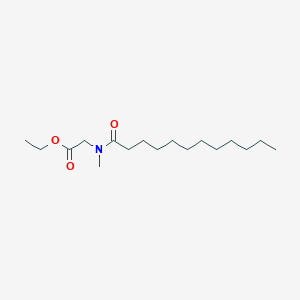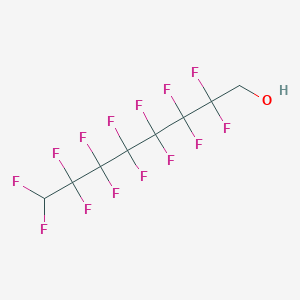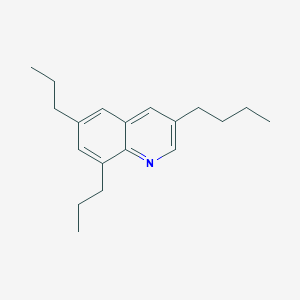
3-Butyl-6,8-dipropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-6,8-dipropylquinoline, also known as BPQ, is a synthetic compound that has been studied for its potential applications in various fields, including medicine and agriculture. BPQ is a quinoline derivative that has been found to possess interesting biological properties, such as antimicrobial and antiparasitic activity.
Wirkmechanismus
The mechanism of action of 3-Butyl-6,8-dipropylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and parasites. 3-Butyl-6,8-dipropylquinoline has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and cell walls. It has also been found to inhibit the growth of parasites by interfering with their energy metabolism and DNA synthesis.
Biochemische Und Physiologische Effekte
3-Butyl-6,8-dipropylquinoline has been found to have a range of biochemical and physiological effects, depending on the organism being studied. In bacteria, 3-Butyl-6,8-dipropylquinoline has been found to disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In parasites, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of heme, a key component of the parasite's energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butyl-6,8-dipropylquinoline has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 3-Butyl-6,8-dipropylquinoline research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its mode of action at the molecular level. Additionally, there is potential for 3-Butyl-6,8-dipropylquinoline to be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance.
Synthesemethoden
3-Butyl-6,8-dipropylquinoline can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with butylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with propyl bromide to form the final product. This method has been optimized to yield high purity 3-Butyl-6,8-dipropylquinoline with good yield.
Wissenschaftliche Forschungsanwendungen
3-Butyl-6,8-dipropylquinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 3-Butyl-6,8-dipropylquinoline has been found to possess antimicrobial activity against a range of bacteria, fungi, and parasites. It has also been found to possess antipsychotic and anti-inflammatory properties. In agriculture, 3-Butyl-6,8-dipropylquinoline has been studied for its potential use as a pesticide, as it has been found to be effective against a range of insect pests.
Eigenschaften
CAS-Nummer |
10372-07-3 |
|---|---|
Produktname |
3-Butyl-6,8-dipropylquinoline |
Molekularformel |
C19H27N |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-butyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-16-13-18-12-15(8-5-2)11-17(9-6-3)19(18)20-14-16/h11-14H,4-10H2,1-3H3 |
InChI-Schlüssel |
KJRLWDICSCYJKR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Kanonische SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Synonyme |
3-Butyl-6,8-dipropylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



